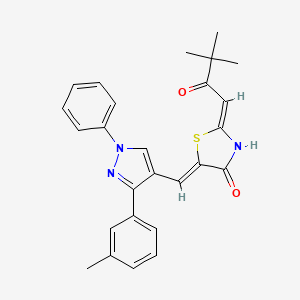![molecular formula C10H9N4NaO2S B13653051 Sodium [[(1-phenyl-1H-tetrazol-5-yl)methyl]thio]acetate](/img/structure/B13653051.png)
Sodium [[(1-phenyl-1H-tetrazol-5-yl)methyl]thio]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}acetate is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse biological activities and applications in various fields, including material and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}acetate typically involves the reaction of 1-phenyl-1H-1,2,3,4-tetrazole-5-thiol with sodium chloroacetate. The reaction is carried out in an aqueous medium under basic conditions, usually using sodium hydroxide as the base. The reaction proceeds through the nucleophilic substitution of the chloro group by the thiolate anion, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include crystallization or chromatography techniques to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Sodium 2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors
Mecanismo De Acción
The mechanism of action of sodium 2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}acetate involves its interaction with biological targets through the tetrazole ring. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: A precursor in the synthesis of sodium 2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}acetate.
Sodium 2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}propanoate: A similar compound with a propanoate group instead of an acetate group
Uniqueness
Sodium 2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}acetate is unique due to its specific combination of a tetrazole ring and a sulfanylacetate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H9N4NaO2S |
|---|---|
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
sodium;2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetate |
InChI |
InChI=1S/C10H10N4O2S.Na/c15-10(16)7-17-6-9-11-12-13-14(9)8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,15,16);/q;+1/p-1 |
Clave InChI |
RMWNENBFQIRHHX-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)CSCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



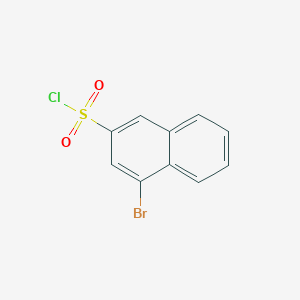
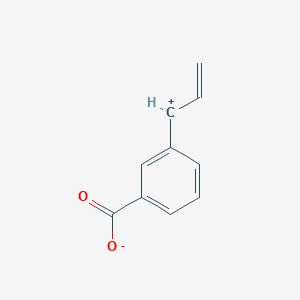
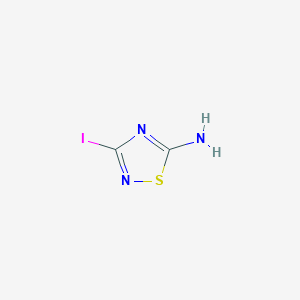
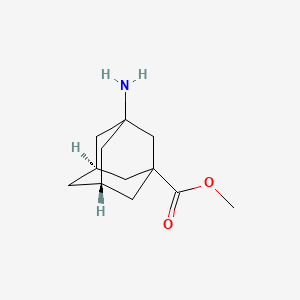
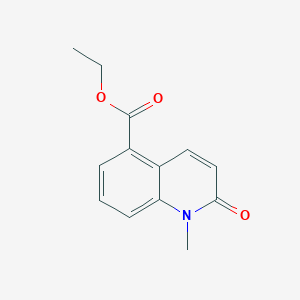
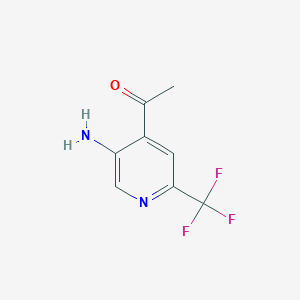
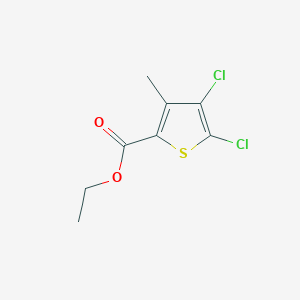
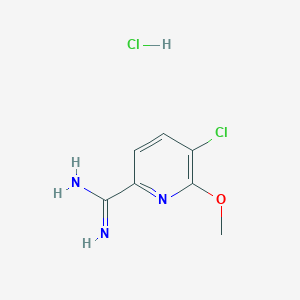
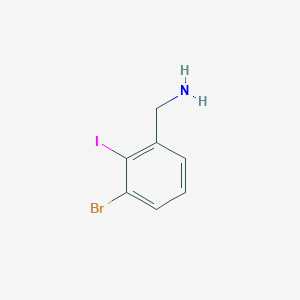
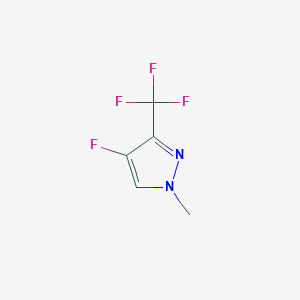
![[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]methanamine](/img/structure/B13653041.png)

